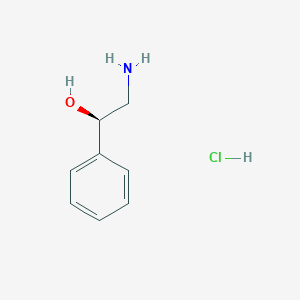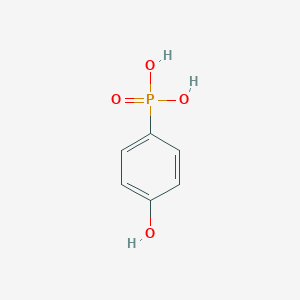
1H-ピラゾール-3,4-ジアミン
概要
説明
1H-Pyrazole-3,4-diamine is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and two amino groups at positions 3 and 4
科学的研究の応用
1H-Pyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
- The primary targets of 1H-Pyrazole-3,4-diamine are not explicitly mentioned in the available literature. However, given its structural similarity to purine bases (adenine and guanine), it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways .
Target of Action
Pharmacokinetics
Its potential applications warrant continued investigation . If you have any specific questions or need further details, feel free to ask! 😊
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with diketones or their equivalents. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield pyrazole derivatives, which can then be further functionalized to obtain 1H-Pyrazole-3,4-diamine .
Industrial Production Methods: Industrial production of 1H-Pyrazole-3,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 1H-Pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives can regenerate the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro-pyrazoles, substituted pyrazoles, and various functionalized derivatives that can be further utilized in different applications .
類似化合物との比較
1H-Pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1H-Pyrazole-3,5-diamine: Similar structure but different substitution pattern, leading to distinct chemical properties and applications.
1H-Pyrazole-4,5-diamine:
1H-Pyrazole-3,4-dinitro: A nitro derivative with different chemical behavior and applications.
Uniqueness: 1H-Pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
1H-pyrazole-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQFZQWSOXLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-98-6 | |
| Record name | 1H-Pyrazole-3,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)



